5-ethoxy-N-(2-oxo-3-azepanyl)-2-furamide
Description
5-ethoxy-N-(2-oxo-3-azepanyl)-2-furamide is a synthetic organic compound characterized by a 2-furamide backbone substituted with an ethoxy group at position 5 of the furan ring and an N-linked 2-oxo-3-azepanyl moiety.
Key structural attributes:
- Furan core: The 2-furamide group is a common pharmacophore in bioactive molecules.
- Ethoxy substituent: Enhances lipophilicity and may influence metabolic stability.
- 2-oxo-3-azepanyl group: A lactam ring that could modulate target binding and solubility.
Properties
IUPAC Name |
5-ethoxy-N-(2-oxoazepan-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-18-11-7-6-10(19-11)13(17)15-9-5-3-4-8-14-12(9)16/h6-7,9H,2-5,8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKMTXALUHFKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)NC2CCCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide (NMDPEF)
- Structure : Shares the 2-furamide group but incorporates a polycyclic dipyridopyrrolizinyl system and a methoxyethyl side chain .
- Biological Activity: Acts as a quinone oxidoreductase 2 (QR2) inhibitor, protecting against paraquat-induced oxidative stress and mortality in vivo. NMDPEF reduces ROS generation and malondialdehyde accumulation .
5-Phenyl-N-(3-arylmethylhydantoinyl)-2-furamide
- Structure : Features a 2-furamide linked to a hydantoin (five-membered dihydrouracil) ring .
- Biological Activity: Inhibits Ca²⁺-induced mitochondrial permeability transition (MPT) at 50 μM, comparable to cyclosporin A (5 μM).
- Comparison : The azepanyl lactam in the target compound provides a larger ring system than hydantoin, which may influence membrane permeability or target selectivity.
N-{((2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide
- Structure : Contains a bicyclic azabicyclo[2.2.2]octane system attached to 2-furamide .
- Biological Role: Identified as a differentially regulated metabolite (log2FC = 2.68) in lipid and organoheterocyclic pathways .
- Comparison: The bicyclic system may enhance metabolic stability compared to the monocyclic azepanyl group in the target compound.
Functional and Catalytic Comparisons
Physicochemical and Metabolic Properties
Lipophilicity and Substituent Effects
- Ethoxy vs.
- Lactam vs. Hydantoin : The azepanyl lactam may improve aqueous solubility relative to the hydantoin-based analogue, critical for oral bioavailability.
Data Tables
Table 1: Structural and Functional Comparison of 2-Furamide Derivatives
Table 2: Stability and Catalytic Performance of Furamide/Nitrile Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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